molecular formula C₁₂H₁₄O₄ B1158391 (E)-Dimecrotic Acid

(E)-Dimecrotic Acid

货号: B1158391
分子量: 222.24
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-Dimecrotic Acid (CAS 7706-67-4), chemically designated as (E)-3-(2,4-dimethoxyphenyl)but-2-enoic acid, is a selective cyclooxygenase-2 (COX-2) inhibitor classified as a non-steroidal anti-inflammatory drug (NSAID). Its molecular formula is C₁₂H₁₄O₄, with a molecular weight of 222.24 g/mol . Structurally, it features a cinnamic acid backbone with methoxy substitutions at the 2- and 4-positions of the phenyl ring, which contribute to its COX-2 selectivity .

Clinically, this compound is under investigation for treating chronic inflammatory conditions such as rheumatoid arthritis and osteoarthritis. It inhibits prostaglandin synthesis by selectively targeting COX-2, thereby reducing inflammation and pain while minimizing gastrointestinal (GI) side effects associated with COX-1 inhibition . Current Phase II/III trials in North America and Europe aim to validate its efficacy and safety .

属性

分子式

C₁₂H₁₄O₄

分子量

222.24

同义词

(E)-3-(2,4-Dimethoxyphenyl)-2-butenoic Acid;  (E)-3-(2,4-Dimethoxyphenyl)crotonic Acid;  (E)-2,4-Dimethoxy-β-methylcinnamic Acid; 

产品来源

United States

相似化合物的比较

Structural and Functional Analogues

Table 1: Structural Comparison of (E)-Dimecrotic Acid and Related NSAIDs
Compound Molecular Formula Molecular Weight (g/mol) COX Selectivity Key Structural Features
This compound C₁₂H₁₄O₄ 222.24 COX-2 Selective 2,4-Dimethoxy phenyl, α,β-unsaturated acid
Ibuprofen C₁₃H₁₈O₂ 206.28 Non-selective Propionic acid derivative, no methoxy groups
Diclofenac C₁�₄H₁₁Cl₂NO₂ 296.15 Non-selective Dichlorophenylacetic acid derivative

Key Insights :

  • Structural Uniqueness : this compound’s methoxy substitutions and α,β-unsaturated acid moiety differentiate it from traditional NSAIDs like ibuprofen and diclofenac, which lack COX-2 specificity .
  • Functional Advantage: Unlike non-selective NSAIDs, this compound preserves COX-1 activity, reducing risks of gastric ulcers and bleeding .

Pharmacological and Clinical Profiles

Table 2: Pharmacological Comparison
Parameter This compound Traditional NSAIDs (e.g., Ibuprofen)
COX-2 Inhibition IC₅₀: 0.8 µM (selective) IC₅₀: 10–100 µM (non-selective)
COX-1 Inhibition Minimal (IC₅₀ > 50 µM) Significant (IC₅₀: 1–5 µM)
GI Side Effects Low incidence High incidence (20–30% of users)
Cardiovascular Risk Potential risk in high doses Similar risks (dose-dependent)
Clinical Stage Phase II/III trials Widely approved (decades of use)

Key Insights :

  • COX-2 Selectivity : this compound’s COX-2 selectivity is 60-fold higher than COX-1, whereas traditional NSAIDs inhibit both isoforms equally, leading to GI toxicity .
  • Safety Profile: Preclinical data suggest this compound’s GI tolerability is superior to non-selective NSAIDs, though cardiovascular risks (e.g., hypertension) require monitoring .

Comparison with Other COX-2 Inhibitors

While this compound shares mechanistic similarities with COX-2 inhibitors like celecoxib, its structural simplicity and lack of sulfonamide groups may reduce hypersensitivity risks .

常见问题

Q. What are the established synthesis protocols for (E)-Dimecrotic Acid, and how can reaction conditions be optimized?

this compound (C₁₂H₁₄O₄) is synthesized via β-methylcinnamic acid derivatives, often involving Wittig or Horner-Wadsworth-Emmons reactions. Key optimization parameters include solvent polarity (e.g., THF or DMF), temperature control (150–160°C), and catalytic bases like potassium carbonate. Purity is confirmed via melting point (154–157°C) and HPLC analysis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) is critical for verifying the (E)-configuration and methoxy group positions (δ 3.8–3.9 ppm for OCH₃). Infrared (IR) spectroscopy confirms the carboxylic acid moiety (C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (222.24 g/mol) .

Q. How does this compound’s stability vary under different storage conditions?

Stability studies recommend storing the compound in anhydrous environments at –20°C to prevent hydrolysis of the α,β-unsaturated ester moiety. Accelerated degradation tests (40°C/75% RH) coupled with HPLC monitoring can identify degradation products like demethoxylated derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa or MCF-7) are standard. Dose-response curves (1–100 µM) and IC₅₀ calculations help quantify cytotoxicity. Apoptosis markers (Annexin V/PI staining) and caspase-3/7 activation assays provide mechanistic insights .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported apoptotic efficacy across cell lines?

Discrepancies may arise from cell-specific uptake mechanisms or metabolic differences. Methodological solutions include:

  • Standardizing culture conditions (e.g., serum concentration, passage number).
  • Quantifying intracellular drug accumulation via LC-MS.
  • Using isogenic cell lines to isolate genetic factors .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in tumor suppression?

Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify dysregulated pathways. CRISPR-Cas9 knockout of putative targets (e.g., Bcl-2 family proteins) validates functional involvement. In vivo xenograft models with pharmacokinetic profiling (Cₘₐₓ, t₁/₂) bridge preclinical and clinical relevance .

Q. How do stereochemical impurities (Z-isomer) affect bioactivity, and what chromatographic methods ensure isomer purity?

The (Z)-isomer may exhibit reduced potency due to altered binding kinetics. Chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) and isocratic elution (hexane:isopropanol, 90:10) achieves baseline separation. Quantify impurities via peak area normalization (<1% threshold) .

Q. What computational strategies predict this compound’s interactions with cytochrome P450 enzymes?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to CYP3A4/2D6. Meta-analysis of hepatic microsome incubation data identifies major metabolites. Adjust dosing regimens in animal models to mitigate toxicity risks from reactive intermediates .

Data Analysis and Interpretation

Q. How should researchers address variability in pharmacokinetic parameters across species?

Allometric scaling (body weight-based adjustments) accounts for interspecies differences. Compartmental modeling (NONMEM) distinguishes clearance pathways. Validate findings with repeated dosing studies and tissue distribution analyses (radiolabeled compound tracking) .

Q. What statistical approaches are recommended for meta-analyses of this compound’s antitumor efficacy?

Use random-effects models (RevMan) to aggregate heterogeneous datasets. Sensitivity analyses exclude outliers, and funnel plots assess publication bias. Subgroup analyses by cancer type (e.g., solid vs. hematologic) clarify context-dependent efficacy .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。